molecular formula C14H27N3O2 B13063211 Tert-butyl 2-(2-aminoethyl)-2,7-diazaspiro[3.5]nonane-7-carboxylate

Tert-butyl 2-(2-aminoethyl)-2,7-diazaspiro[3.5]nonane-7-carboxylate

Cat. No.: B13063211
M. Wt: 269.38 g/mol
InChI Key: LHSGKXRWODTZBO-UHFFFAOYSA-N
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Description

Tert-butyl 2-(2-aminoethyl)-2,7-diazaspiro[35]nonane-7-carboxylate is a complex organic compound with a unique spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-(2-aminoethyl)-2,7-diazaspiro[3.5]nonane-7-carboxylate typically involves multiple steps. One common method starts with the preparation of the spirocyclic core, followed by the introduction of the tert-butyl ester and aminoethyl groups. The reaction conditions often require the use of specific reagents and catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-(2-aminoethyl)-2,7-diazaspiro[3.5]nonane-7-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pH to ensure the desired reaction pathway.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Tert-butyl 2-(2-aminoethyl)-2,7-diazaspiro[3.5]nonane-7-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: It can be used in the study of enzyme interactions and protein binding due to its unique structure.

    Industry: It is used in the production of advanced materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism by which tert-butyl 2-(2-aminoethyl)-2,7-diazaspiro[3.5]nonane-7-carboxylate exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The spirocyclic structure allows it to fit into specific binding sites, modulating the activity of these targets. This can lead to changes in biochemical pathways and cellular responses.

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 2-(aminomethyl)-1-oxa-7-azaspiro[3.5]nonane-7-carboxylate
  • Tert-butyl 2-oxa-7-azaspiro[3.5]nonane-7-carboxylate
  • Tert-butyl 2-hydroxy-7-azaspiro[3.5]nonane-7-carboxylate

Uniqueness

Tert-butyl 2-(2-aminoethyl)-2,7-diazaspiro[3.5]nonane-7-carboxylate is unique due to its specific aminoethyl substitution, which provides distinct chemical properties and biological activities compared to its analogs. This uniqueness makes it a valuable compound for targeted research and development in various scientific fields.

Properties

Molecular Formula

C14H27N3O2

Molecular Weight

269.38 g/mol

IUPAC Name

tert-butyl 2-(2-aminoethyl)-2,7-diazaspiro[3.5]nonane-7-carboxylate

InChI

InChI=1S/C14H27N3O2/c1-13(2,3)19-12(18)17-7-4-14(5-8-17)10-16(11-14)9-6-15/h4-11,15H2,1-3H3

InChI Key

LHSGKXRWODTZBO-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(CC1)CN(C2)CCN

Origin of Product

United States

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